4-Methoxynaphthalen-1-amine

概要

説明

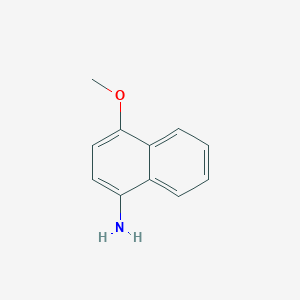

4-Methoxynaphthalen-1-amine (C₁₁H₁₁NO; molecular weight: 173.215 g/mol) is a naphthalene derivative featuring a methoxy (-OCH₃) group at the 4-position and an amino (-NH₂) group at the 1-position of the naphthalene ring . It is identified by CAS RN 16430-99-2 and ChemSpider ID 9249792. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of imines, sulfonamides, and bioactive molecules . Its molecular structure, characterized by planar aromaticity and electron-donating substituents, influences its reactivity and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxynaphthalen-1-amine typically involves the nitration of 4-methoxynaphthalene followed by reduction. The nitration process introduces a nitro group (-NO₂) at the desired position, which is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the reduction process .

化学反応の分析

反応の種類: 4-メトキシナフタレン-1-アミンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するキノンを形成するように酸化することができます。

還元: ニトロ前駆体は、アミンを形成するように還元することができます。

置換: メトキシ基は、求電子置換反応に参加することができます。

一般的な試薬と条件:

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。

還元: 鉄粉と塩酸または触媒的ハイドロジェネーション。

置換: ルイス酸触媒の存在下での臭素や塩素などのハロゲン化剤。

主な生成物:

4. 科学研究への応用

4-メトキシナフタレン-1-アミンは、次のようなさまざまな科学研究に利用されています。

科学的研究の応用

Medicinal Chemistry

4-Methoxynaphthalen-1-amine has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in targeting various biological pathways:

- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

- Mcl-1 Inhibition : Research has identified compounds related to this compound as selective inhibitors of Mcl-1, an anti-apoptotic protein implicated in cancer resistance. These compounds disrupt the interaction between Mcl-1 and pro-apoptotic proteins, enhancing the efficacy of existing chemotherapeutics .

Antimicrobial Properties

The antibacterial potential of this compound derivatives has been explored extensively:

- Zone of Inhibition Studies : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity compared to standard drugs like Ciprofloxacin .

| Compound | Zone of Inhibition (mm) | Bacteria Strain |

|---|---|---|

| 3a | 10 | S. aureus |

| 3b | 12 | B. subtilis |

| 3c | 14 | E. coli |

| 3d | 11 | K. pneumoniae |

Material Science

In material science, this compound is utilized as a building block for synthesizing new materials with enhanced properties:

- Polymer Development : The compound's unique structure allows it to be incorporated into polymer matrices, potentially improving mechanical properties and thermal stability.

Case Study 1: Anticancer Activity

A study focused on the synthesis of various derivatives of this compound aimed at evaluating their anticancer properties. The results showed that specific derivatives significantly inhibited cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study, researchers synthesized ten novel derivatives of this compound and evaluated their antibacterial activity against multiple strains. The findings revealed that these compounds demonstrated higher efficacy than traditional antibiotics, suggesting their potential as new antimicrobial agents .

作用機序

4-メトキシナフタレン-1-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。メトキシ基は、その親油性を高め、細胞膜を通過しやすくします。細胞内に入ると、さまざまなタンパク質と相互作用し、その活性を調節し、所望の生物学的効果をもたらします .

類似化合物:

- 4-メトキシナフタレン

- 1-ナフチルアミン

- 4-メトキシベンジルアミン

比較: 4-メトキシナフタレン-1-アミンは、ナフタレン環にメトキシ基とアミノ基の両方が存在することによって、ユニークです。この二重の機能により、その類似体と比較して、より幅広い化学反応に参加することができます。たとえば、4-メトキシナフタレンにはアミノ基が欠如しているため、特定の状況での反応性が制限されます。同様に、1-ナフチルアミンにはメトキシ基が欠如しているため、その溶解度と生物学的標的との相互作用に影響を与えます .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy-Substituted Naphthylamines

6-Methoxynaphthalen-1-amine (CAS 5302-77-2) and 7-Methoxynaphthalen-1-amine (CAS 5302-79-4)

These isomers differ in the position of the methoxy group on the naphthalene ring (6- or 7-position instead of 4-). Key distinctions include:

- Electronic Effects: The 4-methoxy derivative exhibits stronger resonance stabilization due to conjugation between the methoxy group and the amino group, enhancing its electron-donating capacity compared to 6- and 7-isomers .

- Synthetic Utility : 4-Methoxynaphthalen-1-amine is more frequently employed in palladium-catalyzed C–H functionalization reactions due to favorable steric and electronic alignment, whereas 6- and 7-isomers show lower reactivity in such transformations .

Table 1: Physical Properties of Methoxy-Substituted Naphthylamines

Derivatives with Amino Group Modifications

4-Ethyl-N,N-dimethylnaphthalen-1-amine (2i) and 4-(4-Fluorobenzyl)-N,N-dimethylnaphthalen-1-amine (2e)

These derivatives replace the primary amino group of this compound with dimethylamino (-N(CH₃)₂) and incorporate additional substituents (ethyl, fluorobenzyl). Key differences include:

- Lipophilicity: The dimethylamino group increases lipophilicity (logP ≈ 3.5 vs. 2.8 for this compound), enhancing membrane permeability in bioactive molecules .

- Synthetic Routes: Palladium-catalyzed C–H dimethylamination using DMF as an amino source is specific to these derivatives, unlike the SNAr or Ullmann coupling used for this compound .

Table 2: Spectroscopic Comparison of Amino-Modified Derivatives

Halogenated and Bulky Substituent Analogues

4-Bromo-2-methyl-naphthalen-1-amine (CAS 37113-08-9)

- Reactivity : The bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the methoxy group, which is less reactive in such contexts .

- Steric Effects: The 2-methyl group introduces steric hindrance, reducing accessibility to the amino group for electrophilic substitution compared to this compound .

4-(1-Adamantyl)-1-methoxynaphthalene (IIa)

- Lipophilic Bulk : The adamantyl group significantly increases molecular volume (MW = 268.39 g/mol) and hydrophobicity, making IIa more suited for lipid-soluble drug formulations than the parent compound .

Thioether and Hydroxyl Derivatives

3-(Butylthio)-4-methoxynaphthalen-1-amine (48c) and 3-(4-Amino-1-methoxynaphthalen-2-yl)propan-1-ol (48d)

- Solubility : The hydroxyl group in 48d improves aqueous solubility (logP ≈ 1.2) compared to this compound (logP ≈ 2.8) .

- Biological Activity : Thioether derivatives like 48c exhibit enhanced inhibitory activity against lipoxygenases due to sulfur’s electron-withdrawing effects, contrasting with the moderate activity of this compound .

生物活性

4-Methoxynaphthalen-1-amine, a compound featuring a methoxy group attached to a naphthalene ring, has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of the methoxy group enhances the lipophilicity of the compound, allowing it to interact effectively with biological targets. The amino group can form hydrogen bonds, contributing to its binding affinity with various enzymes and receptors.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Studies have shown that it can effectively bind to various enzymes, modulating their activity. Molecular docking simulations have been employed to predict binding affinities and elucidate mechanisms of action, revealing that the compound interacts with active sites on proteins through hydrogen bonding and hydrophobic interactions.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several pathogenic strains. In vitro studies demonstrated promising results against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound exhibits stronger antifungal activity compared to standard drugs like Ketoconazole. For instance, MIC values for certain fungal strains were reported as low as 6.25 μg/mL .

| Pathogen | MIC (μg/mL) | Comparison Drug | IZ (mm) |

|---|---|---|---|

| A. fumigatus | 6.25 | Ketoconazole | 17 |

| A. flavus | 12.5 | Ketoconazole | 16 |

3. Anticancer Potential

This compound has also been investigated for its anticancer properties. It has shown potential in targeting Mcl-1, an antiapoptotic protein associated with cancer cell survival. Compounds structurally related to this compound have been reported to downregulate Mcl-1 expression, sensitizing cancer cells to treatment and overcoming chemoresistance .

Case Studies

Case Study 1: Neurochemical Properties

A study involving a derivative of this compound explored its neurochemical properties, revealing high affinity for specific receptors involved in neurotransmission. This suggests potential applications in treating neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of derivatives based on the structure of this compound were synthesized and tested for antimicrobial activity against various pathogens. Results indicated that modifications in the naphthalene structure could enhance antimicrobial efficacy, suggesting avenues for drug development .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Methoxynaphthalen-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-methoxy-1-naphthaldehyde with methylamine using sodium cyanoborohydride or hydrogen gas with a palladium catalyst . Alternative methods include palladium-catalyzed C-H activation, where N,N-dimethylformamide serves as a dimethylamino source under optimized conditions (e.g., 120°C, 24 hours) to achieve yields >75% . Key variables affecting yield include solvent polarity, catalyst loading, and temperature control during intermediate purification.

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for structural confirmation. For example, NMR in DMSO-d reveals distinct aromatic proton signals at δ 7.45–8.21 ppm and methoxy group singlet at δ 3.79 ppm . X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for analogous naphthalene derivatives .

Q. How does the reactivity of this compound compare to other naphthalene-based amines?

- Methodological Answer : The methoxy group at the 4-position enhances electron density on the naphthalene ring, favoring electrophilic substitution at the 2- and 6-positions . In contrast, unsubstituted 1-naphthylamine undergoes faster oxidation due to reduced steric hindrance. Comparative kinetic studies using UV-Vis spectroscopy or HPLC can quantify these differences .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Toxicity studies on similar naphthalene derivatives suggest potential respiratory and dermal hazards. Use fume hoods, nitrile gloves, and closed systems during synthesis. Air monitoring via gas chromatography is advised to detect airborne concentrations exceeding 1 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported synthesis yields of this compound derivatives?

- Methodological Answer : Heterogeneity in meta-analyses (e.g., I statistic >50%) may arise from unaccounted variables like solvent purity or catalyst deactivation. Systematic reviews should stratify studies by reaction scale (e.g., microfluidic vs. batch reactors) and apply random-effects models to quantify variance . Replication studies under controlled conditions are critical.

Q. What strategies optimize regioselectivity in palladium-catalyzed functionalization of this compound?

- Methodological Answer : Ligand design (e.g., bulky phosphine ligands) and solvent polarity (e.g., DMF vs. toluene) can direct C-H activation to specific positions. For example, using 2-(dicyclohexylphosphino)biphenyl increases selectivity for the 2-position by >90% in adamantylation reactions . Computational DFT studies aid in predicting transition-state energetics .

Q. How can computational modeling predict the bioactivity of this compound-derived compounds?

- Methodological Answer : Molecular docking with target proteins (e.g., kinase enzymes) combined with MD simulations assesses binding affinity and stability. QSAR models trained on analogous naphthalene amines (e.g., IC values against cancer cell lines) prioritize derivatives for synthesis .

Q. What role does this compound play in synthesizing heterocyclic drug candidates?

- Methodological Answer : It serves as a precursor for pyrrolo[2,3-d]pyrimidine scaffolds via Ullmann coupling with chloropyrimidines. Optimized conditions (CuI, 1,10-phenanthroline, 110°C) achieve >80% yield for antitumor candidates . Regioselective functionalization at the amine group enables diversification into kinase inhibitors.

Q. How do steric and electronic effects influence the stability of this compound under acidic conditions?

- Methodological Answer : Protonation at the amine group increases susceptibility to hydrolysis. Stability studies using NMR in CDCl/TFA mixtures show decomposition rates correlate with substituent electron-withdrawing effects. Bulky substituents at the 2-position (e.g., adamantyl groups) reduce degradation by 40% .

Q. What systematic review methodologies ensure comprehensive retrieval of this compound research?

特性

IUPAC Name |

4-methoxynaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMUPDOMGALPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454284 | |

| Record name | 4-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16430-99-2 | |

| Record name | 4-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。